molecular formula C7H6ClNO2S B14899133 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid

2-Chloro-5-cyclopropylthiazole-4-carboxylic acid

Cat. No.: B14899133
M. Wt: 203.65 g/mol
InChI Key: VZTPIPAQXSRLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-cyclopropylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position, a cyclopropyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiazole with cyclopropylamine, followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-cyclopropylthiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The presence of the chlorine and cyclopropyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloro-5-isopropylthiazole-4-carboxylic acid: Similar structure but with an isopropyl group instead of a cyclopropyl group.

    2-Chloro-5-cyclopropylthiazole: Lacks the carboxylic acid group.

Uniqueness: 2-Chloro-5-cyclopropylthiazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and binding interactions. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-chloro-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H6ClNO2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H,10,11)

InChI Key

VZTPIPAQXSRLFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=C(S2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.